molecular formula C12H12FN3 B2558270 2-Fluoro-N-(2-pyridin-4-ylethyl)pyridin-4-amine CAS No. 1566144-77-1

2-Fluoro-N-(2-pyridin-4-ylethyl)pyridin-4-amine

Cat. No. B2558270
CAS RN: 1566144-77-1
M. Wt: 217.247
InChI Key: AQEXCLQRFDQRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-N-(2-pyridin-4-ylethyl)pyridin-4-amine” is a small molecule with the molecular formula C12H12FN3 . It has a molecular weight of 217.25 . This compound is also known as FPA-124.


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, is a topic of interest due to their potential applications in various fields . The methods of synthesis of fluoropyridines are diverse and include reactions such as the Umemoto reaction and the Balts-Schiemann reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H12FN3/c13-12-9-11(4-8-16-12)15-7-3-10-1-5-14-6-2-10/h1-2,4-6,8-9H,3,7H2,(H,15,16) .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including “2-fluoro-N-[2-(pyridin-4-yl)ethyl]pyridin-4-amine”, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Development of New Drugs

Imidazole, a five-membered heterocyclic moiety, is an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . “2-fluoro-N-[2-(pyridin-4-yl)ethyl]pyridin-4-amine” could potentially be used in the synthesis of these drugs.

Detection of Pesticides

The compound can be used in the detection of pesticides. A highly luminescent entangled metal–organic framework based on this compound exhibits strong blue-green emission and provides a facile and reversible method to sensitively and quantitatively detect trace pesticide of 2,6-dichloro-4-nitroaniline .

Inhibition of RET Signaling in Cancer Cells

In vitro studies have shown that the compound can specifically inhibit RET signaling in cancer cells with RET mutations . It has been found to be more effective at inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors .

Treatment of Non-Small Cell Lung Cancer (NSCLC) and Thyroid Cancer

In vivo, the compound has been shown to effectively inhibit xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .

Development of Fluorinated Agricultural Products

The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products with improved physical, biological, and environmental properties . “2-fluoro-N-[2-(pyridin-4-yl)ethyl]pyridin-4-amine” could potentially be used in the development of these products.

properties

IUPAC Name

2-fluoro-N-(2-pyridin-4-ylethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-12-9-11(4-8-16-12)15-7-3-10-1-5-14-6-2-10/h1-2,4-6,8-9H,3,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEXCLQRFDQRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCNC2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.